Dodecyl vinyl ether

Description

The exact mass of the compound Dodecane, 1-(ethenyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenoxydodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h4H,2-3,5-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYAKLSFVAPMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29160-06-3 | |

| Record name | Dodecane, 1-(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061098 | |

| Record name | Dodecane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-14-0 | |

| Record name | Dodecyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 1-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(vinyloxy)dodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8RPK2NTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dodecyl vinyl ether chemical structure and properties

An In-depth Technical Guide to Dodecyl Vinyl Ether

Introduction

This compound, also known as 1-(vinyloxy)dodecane or lauryl vinyl ether, is an organic compound with the chemical formula C₁₄H₂₈O.[1] It is a clear, colorless to pale yellow liquid with a mild odor.[1] Structurally, it consists of a long, hydrophobic dodecyl alkyl chain attached to a reactive vinyl ether group.[1] This bifunctional nature makes it a valuable monomer in the synthesis of specialty polymers and copolymers, where it imparts properties such as flexibility, hydrophobicity, and chemical resistance.[1] Its applications span various industries, including the production of coatings, adhesives, sealants, and surfactants.[1]

Chemical Structure and Identifiers

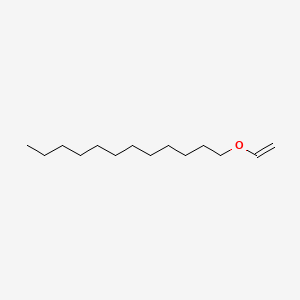

The structure of this compound is characterized by a dodecyl group linked to an oxygen atom, which is in turn double-bonded to a vinyl group.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 765-14-0[2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₄H₂₈O[1][3][4][5][6][9][10] |

| Molecular Weight | 212.37 g/mol [2][3][4][5][6][7][8][9] |

| IUPAC Name | 1-(Vinyloxy)dodecane[1][3][4][6] |

| Synonyms | Lauryl vinyl ether, 1-(Ethenyloxy)dodecane[2][3][4][6] |

| SMILES String | CCCCCCCCCCCCOC=C[2][10] |

| InChI Key | LAYAKLSFVAPMEL-UHFFFAOYSA-N[2][3][10] |

Physicochemical Properties

This compound is insoluble in water but soluble in many organic solvents.[1] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Liquid[1][2][3] |

| Color | Clear, colorless to pale yellow[1] |

| Boiling Point | 117-120 °C (lit.)[2][3][4][6][7] |

| Density | 0.817 g/mL at 25 °C (lit.)[2][3][4][6][7] |

| Refractive Index (n20/D) | 1.4382 (lit.)[2][3][4][6] |

| Flash Point | >113 °C (>235.4 °F) - closed cup[2] |

| Vapor Pressure | 0.252 Pa at 20 °C[3][4][6] |

| logP | 6.5 at 23 °C[3][4][6] |

Spectroscopic Properties

The spectroscopic properties of this compound are consistent with its chemical structure, containing both a long alkyl chain and a vinyl ether moiety.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks |

| ¹H NMR | Chemical shifts (δ) in the range of 3.4-4.5 ppm for protons on the carbon adjacent to the ether oxygen.[11] |

| ¹³C NMR | Chemical shifts (δ) in the range of 50-80 ppm for carbon atoms adjacent to the ether oxygen.[11] |

| IR Spectroscopy | C-O single bond stretching absorption in the range of 1050-1150 cm⁻¹.[11] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of vinyl ethers is the reaction of an alcohol with acetylene.[12] In the case of this compound, this would involve the reaction of 1-dodecanol (B7769020) with acetylene, often in the presence of a catalyst.[12] Another approach is through an iridium-catalyzed vinyl transfer from a vinyl ester to an alcohol.[13]

Caption: General workflow for the synthesis of this compound.

Cationic Polymerization of this compound

This compound can undergo cationic polymerization to form poly(this compound). This process is typically initiated by a cationic initiator in a suitable solvent. The polymerization proceeds via the addition of monomer units to the growing cationic chain end.

Caption: Logical workflow for the cationic polymerization of this compound.

Applications

The unique properties of this compound make it a versatile compound in various industrial applications:

-

Polymer and Copolymer Production: It is used as a monomer or comonomer to produce specialty polymers with enhanced hydrophobicity, flexibility, and low water absorption, suitable for coatings, sealants, and adhesives.[1]

-

Coatings and Surface Treatments: It is incorporated into coating formulations to improve water repellency, durability, and chemical resistance, particularly for protective coatings in the automotive, marine, and construction sectors.[1]

-

Adhesives and Sealants: this compound enhances the flexibility and adhesion of adhesive and sealant formulations, enabling strong bonds on diverse substrates like metals, plastics, and ceramics.[1]

-

Surfactants and Emulsifiers: The long hydrophobic alkyl chain allows for its use in the synthesis of surfactants and emulsifiers for creating stable emulsions in personal care and cleaning products.[1]

-

Industrial and Specialty Chemicals: It serves as an intermediate in the synthesis of other specialty chemicals, especially for creating modified polymers with hydrophobic characteristics.[1]

Safety Information

This compound is a combustible liquid and requires appropriate handling and storage.[2]

Table 4: Safety and Hazard Information for this compound

| Hazard Information | Details |

| GHS Hazard Statements | H413: May cause long lasting harmful effects to aquatic life.[2] |

| GHS Precautionary Statements | P273: Avoid release to the environment.[2][14]P501: Dispose of contents/container in accordance with local regulations.[2] |

| Hazard Classifications | Aquatic Chronic 4[2] |

| Storage Class | 10 - Combustible liquids[2] |

| WGK (Germany) | 3 - highly hazardous to water[2][3][4][6] |

| Acute Toxicity | LD50 Oral - Rat - female - > 2,000 mg/kg[14] |

| Personal Protective Equipment | Eyeshields, Gloves, multi-purpose combination respirator cartridge (US)[2] |

In case of exposure, standard first-aid measures should be followed, such as moving to fresh air after inhalation, rinsing skin and eyes with water, and seeking medical attention if symptoms persist.[14] For firefighting, foam, carbon dioxide, or dry powder are suitable extinguishing media.[14]

References

- 1. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]

- 2. 十二烷基乙烯基醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 765-14-0 [chemicalbook.com]

- 4. sfdchem.com [sfdchem.com]

- 5. 765-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound-Chemgreen Chemical [cnchemgreen.com]

- 8. This compound 98 765-14-0 [sigmaaldrich.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound [stenutz.eu]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Purification of Dodecyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of dodecyl vinyl ether, a versatile monomer with applications in the development of specialty polymers and copolymers.[1] The information presented herein is intended to equip researchers and professionals in drug development and materials science with detailed methodologies for the preparation and purification of this compound.

Physicochemical Properties of this compound

This compound, also known as lauryl vinyl ether, is a colorless liquid with the chemical formula CH₂(CH₂)₁₁OCH=CH₂. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 212.37 g/mol | [1][2][3] |

| Boiling Point | 117-120 °C (lit.) | [1][2][3][4] |

| 120 °C at 4 mmHg | ||

| Density | 0.817 g/mL at 25 °C (lit.) | [1][2][3][4] |

| Refractive Index (n20/D) | 1.4382 (lit.) | [1][2] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [1] |

| Solubility | Soluble in alcohol | [5] |

| CAS Number | 765-14-0 | [1][2][3] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The primary methods include the Reppe synthesis, palladium-catalyzed transetherification, and iridium-catalyzed transvinylation.

Reppe Synthesis: Vinylation of Dodecanol (B89629) with Acetylene (B1199291)

The Reppe process involves the direct vinylation of an alcohol with acetylene in the presence of a basic catalyst. This method is a classic approach for the industrial production of vinyl ethers.

Reaction Pathway:

Figure 1: Reppe synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound via the Reppe process is outlined below.

-

Catalyst Preparation: A solution of a strong base, such as potassium hydroxide (B78521) (KOH), in dodecanol is prepared.

-

Reaction Setup: The dodecanol-catalyst mixture is charged into a high-pressure autoclave equipped with a stirrer and a gas inlet.

-

Vinylation Reaction: The autoclave is pressurized with a mixture of acetylene and an inert gas (e.g., nitrogen) and heated. The reaction is typically carried out at elevated temperatures and pressures.

-

Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized. The crude product is then subjected to purification.

| Parameter | Value/Condition |

| Reactants | Dodecanol, Acetylene |

| Catalyst | Potassium hydroxide (KOH) or other alkali metal hydroxides |

| Temperature | 120-180 °C |

| Pressure | Superatmospheric pressure |

Palladium-Catalyzed Transetherification

Transetherification using a palladium catalyst offers a milder alternative to the Reppe synthesis. This method involves the exchange of the vinyl group from a vinyl ether, such as ethyl vinyl ether, to dodecanol.[6][7]

Reaction Pathway:

Figure 2: Palladium-catalyzed transetherification.

Experimental Protocol:

The following is a general procedure for the palladium-catalyzed synthesis of vinyl ethers, which can be adapted for this compound.[6][7]

-

Catalyst Preparation: A catalytic solution is prepared by dissolving palladium(II) acetate and a ligand, such as 1,10-phenanthroline, in a suitable solvent like dichloromethane.

-

Reaction Mixture: A solution of dodecanol and an excess of ethyl vinyl ether in the same solvent is prepared.

-

Reaction: The dodecanol/ethyl vinyl ether solution is added to the catalyst solution, and the mixture is stirred at room temperature for a specified period (e.g., 24 hours).

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic phase is then dried, and the solvent is evaporated. The crude product is purified by distillation.

| Parameter | Value/Condition | Reference |

| Reactants | Dodecanol, Ethyl Vinyl Ether (excess) | [6][7] |

| Catalyst | Palladium(II) acetate | [6][7] |

| Ligand | 1,10-phenanthroline or 2,2'-bipyridyl | [7] |

| Solvent | Dichloromethane | [6][7] |

| Temperature | Room Temperature | [6][7] |

| Reaction Time | ~24 hours | [6][7] |

| Typical Yield | 40-84% (for various alcohols) | [6] |

Iridium-Catalyzed Transvinylation

Iridium complexes can also effectively catalyze the transfer of a vinyl group from a vinyl ester, such as vinyl acetate, to an alcohol.[8][9] This method provides another mild route to vinyl ethers.[10][11]

Reaction Pathway:

Figure 3: Iridium-catalyzed transvinylation.

Experimental Protocol:

A general procedure for the iridium-catalyzed synthesis of vinyl ethers is provided below, which can be applied to the synthesis of this compound.[10][11]

-

Reaction Setup: A flame-dried flask is charged with the iridium catalyst (e.g., [Ir(cod)Cl]₂) and a base (e.g., sodium carbonate).

-

Addition of Reactants: A solvent (e.g., toluene), dodecanol, and vinyl acetate are added to the flask.

-

Reaction: The mixture is heated with stirring for a set duration.

-

Work-up and Purification: After cooling, the reaction mixture is worked up by washing with water and brine. The organic layer is dried, and the solvent is removed. The crude product is then purified, typically by column chromatography or distillation.

| Parameter | Value/Condition | Reference |

| Reactants | Dodecanol, Vinyl Acetate | [10][11] |

| Catalyst | [Ir(cod)Cl]₂ | [10] |

| Base | Sodium Carbonate (Na₂CO₃) | [10] |

| Solvent | Toluene | [10] |

| Temperature | ~100 °C | [10] |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, catalyst residues, and byproducts. The primary method for purification is vacuum fractional distillation.[12]

Experimental Workflow for Purification:

Figure 4: General purification workflow.

Vacuum Fractional Distillation

Due to the relatively high boiling point of this compound at atmospheric pressure, vacuum distillation is employed to prevent thermal decomposition.[12]

Experimental Protocol:

-

Apparatus Setup: A fractional distillation apparatus is assembled for vacuum distillation. This includes a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum source.

-

Distillation: The crude this compound is placed in the distillation flask with boiling chips or a magnetic stirrer. The system is evacuated to the desired pressure. The flask is then heated gently.

-

Fraction Collection: Fractions are collected based on their boiling points at the reduced pressure. The main fraction containing the purified this compound is collected at the appropriate temperature.

| Parameter | Value/Condition |

| Technique | Vacuum Fractional Distillation |

| Boiling Point | 120 °C at 4 mmHg |

| Considerations | Use of a vacuum trap to protect the pump. Gradual heating to ensure good separation. |

Purity Analysis

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for this purpose.[13]

GC-MS Analysis:

A sample of the purified this compound is dissolved in a suitable volatile solvent and injected into the GC-MS system. The gas chromatogram will indicate the number of components in the sample, and the mass spectrum of the main peak can be used to confirm the identity and purity of the this compound.[13][14]

| Parameter | General Conditions |

| Column | A non-polar or medium-polarity capillary column is typically used. |

| Injector Temperature | Set above the boiling point of the analyte. |

| Oven Program | A temperature ramp to separate components based on boiling points. |

| Detector | Mass Spectrometer (for identification and quantification). |

By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively synthesize and purify high-quality this compound for their specific applications in drug development and materials science.

References

- 1. This compound 98 765-14-0 [sigmaaldrich.com]

- 2. sfdchem.com [sfdchem.com]

- 3. This compound | 765-14-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. decyl vinyl ether, 765-05-9 [thegoodscentscompany.com]

- 6. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

- 12. chem.rochester.edu [chem.rochester.edu]

- 13. emerypharma.com [emerypharma.com]

- 14. mdpi.com [mdpi.com]

Dodecyl Vinyl Ether: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of dodecyl vinyl ether, a versatile monomer primarily utilized in the synthesis of specialty polymers. This document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its properties, synthesis of its corresponding polymer, and key applications.

Core Compound Identification

This compound, also known as 1-(vinyloxy)dodecane, is an organic compound valued for its role in producing polymers with tailored properties such as hydrophobicity and flexibility.

| Identifier | Value |

| CAS Number | 765-14-0 |

| Molecular Formula | C14H28O |

| Molecular Weight | 212.37 g/mol |

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and application development.

| Property | Value | Source |

| Density | 0.817 g/mL at 25 °C | [2][3] |

| Boiling Point | 117-120 °C | [2][3] |

| Refractive Index | n20/D 1.4382 | [2][3] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [1] |

Applications in Research and Development

This compound is a key monomer in the production of poly(this compound) (PDVE) and various copolymers.[1] The resultant polymers are noted for their hydrophobicity, flexibility, and chemical resistance.[1]

Key application areas include:

-

Specialty Polymers and Copolymers: Used to synthesize polymers with low water absorption, suitable for coatings, sealants, and adhesives in moisture-rich environments.[1]

-

Hydrophobic Coatings: The polymer, PDVE, is utilized in creating water-repellent and biofouling-resistant coatings for medical devices and other surfaces.[4]

-

Adhesives and Sealants: Enhances the flexibility and adhesion of formulations.[1]

-

Lubricants and Greases: Incorporated to improve performance by providing resistance to water and corrosion.[4]

Experimental Protocol: Cationic Polymerization of this compound

The synthesis of poly(this compound) is typically achieved through cationic polymerization. This method allows for the creation of polymers with controlled molecular weights. The following is a generalized protocol for the living cationic polymerization of vinyl ethers, which can be adapted for this compound.

Objective: To synthesize poly(this compound) via a living cationic polymerization technique.

Materials:

-

This compound (monomer)

-

Initiator system (e.g., a protonic acid adduct of the vinyl ether in conjunction with a Lewis acid)

-

Anhydrous solvent (e.g., toluene)

-

Quenching agent (e.g., methanol)

-

Dry nitrogen or argon gas

-

Standard glassware for air-sensitive reactions

Procedure:

-

Preparation: All glassware should be thoroughly dried and the reaction should be conducted under an inert atmosphere (dry nitrogen or argon). The solvent and monomer should be purified and dried before use to eliminate impurities that can terminate the polymerization.

-

Reaction Setup: In a dried glass reactor, the anhydrous solvent is added, followed by the this compound monomer. The solution is brought to the desired reaction temperature (often sub-zero, e.g., -78 °C to 0 °C, to control the reaction rate and minimize side reactions).

-

Initiation: The initiator system is then introduced to the stirred monomer solution to commence the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired polymer chain length.

-

Termination: The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol.

-

Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum to yield the final poly(this compound) product.

Note: The choice of initiator, solvent, and temperature are critical parameters that influence the polymerization process and the properties of the final polymer.

Visualization of this compound Polymerization

The following diagram illustrates the general chemical process for the polymerization of this compound into its corresponding polymer, poly(this compound).

Caption: Polymerization of this compound monomer.

References

- 1. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]

- 2. 765-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 765-14-0 [chemicalbook.com]

- 4. Poly (this compound) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]

Spectroscopic Profile of Dodecyl Vinyl Ether: A Technical Guide

Introduction

Dodecyl vinyl ether (DVE), also known as 1-(vinyloxy)dodecane, is a versatile monomer employed in the synthesis of specialty polymers and copolymers. Its long alkyl chain imparts hydrophobicity and flexibility to the resulting materials, making them suitable for applications in coatings, adhesives, and sealants. A thorough understanding of the spectroscopic characteristics of DVE is paramount for quality control, reaction monitoring, and structural elucidation of its polymeric derivatives. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinyl protons and the dodecyl chain protons. The vinyl protons exhibit a characteristic splitting pattern due to geminal, cis, and trans coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound (Estimated)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~6.45 | dd | J_trans_ ≈ 14.3, J_cis_ ≈ 6.8 | =CH-O |

| ~4.18 | dd | J_trans_ ≈ 14.3, J_gem_ ≈ 2.2 | =CH₂ (trans to H) |

| ~3.98 | dd | J_cis_ ≈ 6.8, J_gem_ ≈ 2.2 | =CH₂ (cis to H) |

| ~3.75 | t | J ≈ 6.7 | -O-CH₂- |

| ~1.65 | p | J ≈ 6.7 | -O-CH₂-CH₂- |

| ~1.26 | m | - | -(CH₂)₉- |

| ~0.88 | t | J ≈ 6.9 | -CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) in CDCl₃. Values are estimated based on data for structurally similar compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The vinyl carbons are significantly deshielded, appearing at higher chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Estimated)

| Chemical Shift (δ) (ppm) | Assignment |

| ~151.9 | =CH-O |

| ~86.4 | =CH₂ |

| ~67.9 | -O-CH₂- |

| ~31.9 | -(CH₂)₁₀- |

| ~29.6 | -(CH₂)₁₀- |

| ~29.3 | -(CH₂)₁₀- |

| ~26.1 | -(CH₂)₁₀- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Note: Chemical shifts are referenced to TMS in CDCl₃. Values are estimated based on trends observed for alkyl vinyl ethers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the vinyl ether group and the long alkyl chain.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3110 | Medium | =C-H stretch |

| ~2925 | Strong | C-H stretch (asymmetric) |

| ~2855 | Strong | C-H stretch (symmetric) |

| ~1620 | Strong | C=C stretch |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1200 | Strong | C-O-C stretch (asymmetric) |

| ~1115 | Strong | C-O-C stretch (symmetric) |

| ~960 | Strong | =C-H bend (trans) |

| ~820 | Strong | =C-H bend (wag) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 212 | [M]⁺ (Molecular Ion) |

| 183 | [M - C₂H₅]⁺ |

| 155 | [M - C₄H₉]⁺ |

| 127 | [M - C₆H₁₃]⁺ |

| 99 | [M - C₈H₁₇]⁺ |

| 71 | [M - C₁₀H₂₁]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

FT-IR Spectroscopy

Sample Preparation:

-

A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

Data Acquisition:

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Inlet System: Direct infusion or gas chromatography (GC) inlet.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Properties of Dodecyl Vinyl Ether

This technical guide provides a comprehensive overview of the key physical properties of dodecyl vinyl ether, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes tabulated data for these properties, general experimental methodologies for their determination, and a visualization of a common synthetic pathway for vinyl ethers.

Core Physical Properties

This compound, also known as lauryl vinyl ether or 1-(vinyloxy)dodecane, is a clear, colorless to pale yellow liquid.[1][2] Its chemical structure consists of a twelve-carbon alkyl chain (dodecyl group) attached to a vinyl ether functional group, which imparts both hydrophobic and reactive characteristics to the molecule.[1][2]

The physical properties of this compound are crucial for its handling, application in synthesis, and for the characterization of resulting products. The table below summarizes its boiling point and density.

| Physical Property | Value | Conditions |

| Boiling Point | 117-120 °C | At 760 mmHg |

| Density | 0.817 g/mL | At 25 °C |

These values are commonly cited in chemical literature and supplier specifications.[3][4][5][6][7][8][9][10]

Experimental Protocols

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, the boiling point is typically determined by distillation.

Methodology: Simple Distillation

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask containing the this compound and boiling chips to ensure smooth boiling. A thermometer is placed at the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The condenser is connected to a collection flask.

-

Heating: The round-bottom flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Temperature Reading: The boiling point is recorded as the temperature at which the vapor's temperature stabilizes while the liquid is actively boiling and condensing in the condenser. This temperature range is noted as the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the pressure is not exactly 760 mmHg, a nomograph or appropriate formula is used to correct the observed boiling point to the standard pressure.

Density is the mass of a substance per unit volume. The density of a liquid like this compound is typically measured using a pycnometer or a digital density meter.

Methodology: Using a Pycnometer

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a flask with a specific, accurately known volume) is weighed precisely on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid is carefully wiped from the outside. The filled pycnometer is then weighed.

-

Temperature Control: The measurement is performed at a constant temperature, typically 25 °C, by placing the pycnometer in a temperature-controlled water bath.[3][4][7][9]

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Synthetic Pathway Visualization

This compound is primarily used as a monomer in the synthesis of specialty polymers and copolymers, contributing to flexibility, hydrophobicity, and chemical resistance in coatings, adhesives, and sealants.[1][2] There are several methods for the synthesis of vinyl ethers. A common and modern approach is the palladium-catalyzed transetherification reaction.

The following diagram illustrates a generalized workflow for the synthesis of a vinyl ether, such as this compound, via a palladium-catalyzed transetherification from the corresponding alcohol and a vinyl ether donor like ethyl vinyl ether.

Caption: Generalized workflow for vinyl ether synthesis.

This guide provides essential physical data and procedural context for this compound, which is valuable for laboratory and developmental applications. The provided methodologies represent standard chemical practices and can be adapted for precise measurements in a research setting.

References

- 1. EP1803701A1 - Process for the preparation of vinyl ether compounds - Google Patents [patents.google.com]

- 2. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]

- 3. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 4. chm.uri.edu [chm.uri.edu]

- 5. 765-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. sfdchem.com [sfdchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Solubility of Dodecyl Vinyl Ether in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dodecyl vinyl ether in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, predicted solubility based on physicochemical principles, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound, also known as lauryl vinyl ether or 1-(vinyloxy)dodecane, is an organic compound with the chemical formula CH₃(CH₂)₁₁OCH=CH₂. It is a colorless liquid characterized by a long hydrophobic dodecyl chain and a reactive vinyl ether group.[1] This dual functionality makes it a valuable monomer in the synthesis of specialty polymers with applications in coatings, adhesives, and as a hydrophobic surface modifier. Its solubility is a critical parameter for its application in various chemical processes, including polymerization, formulation, and purification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 765-14-0 | [2][3][4][5][6] |

| Molecular Formula | C₁₄H₂₈O | [4][5][6] |

| Molecular Weight | 212.37 g/mol | [5][6][7] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 117-120 °C | [2][3][5] |

| Density | 0.817 g/mL at 25 °C | [2][3][5] |

| Refractive Index | n20/D 1.4382 | [2][5] |

| Water Solubility | Insoluble | [1] |

Solubility in Organic Solvents

This compound is generally described as being soluble in many organic solvents.[1] The principle of "like dissolves like" is the primary determinant of its solubility profile. The long, nonpolar dodecyl chain dominates the molecule's character, making it highly soluble in nonpolar and weakly polar organic solvents. Its solubility in polar solvents is expected to be limited.

While specific quantitative data is scarce, Table 2 provides a qualitative and predicted solubility of this compound in a range of common organic solvents based on their polarity.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane (B92381) | Nonpolar | Miscible | The nonpolar nature of hexane is highly compatible with the long alkyl chain of this compound. |

| Toluene (B28343) | Nonpolar | Miscible | Similar to hexane, the aromatic, nonpolar character of toluene favors miscibility. |

| Diethyl Ether | Weakly Polar | Miscible | As an ether itself, diethyl ether shares structural similarities and has a low polarity, leading to miscibility. |

| Acetone (B3395972) | Polar Aprotic | Soluble | The moderate polarity of acetone should allow for the dissolution of this compound, though perhaps not complete miscibility at all concentrations. |

| Ethanol (B145695) | Polar Protic | Soluble | While ethanol is polar, the presence of its ethyl group provides some nonpolar character, allowing for the solubility of this compound. A similar compound, decyl vinyl ether, is noted to be soluble in alcohol.[8] |

| Methanol (B129727) | Polar Protic | Sparingly Soluble | As a highly polar solvent, methanol is less likely to be a good solvent for the nonpolar this compound. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid organic compound like this compound in organic solvents. These protocols are based on established organic chemistry laboratory techniques and guidelines such as those from the OECD.[9][10][11]

Visual Miscibility/Solubility Test (Qualitative)

This method provides a rapid qualitative assessment of solubility or miscibility.

Materials:

-

This compound

-

A range of organic solvents (e.g., hexane, toluene, diethyl ether, acetone, ethanol, methanol)

-

Small test tubes with stoppers

-

Graduated pipettes or micropipettes

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

Using a separate pipette, add this compound to the solvent dropwise, shaking the test tube after each addition.

-

Observe the mixture for the formation of a single homogeneous phase (miscible/soluble) or the presence of two distinct layers or cloudiness (immiscible/insoluble).

-

Continue adding the solute up to a specific volume ratio (e.g., 1:1) to assess miscibility.

-

Record the observations for each solvent.

Gravimetric Method for Quantitative Solubility

This method determines the concentration of a saturated solution.

Materials:

-

This compound

-

Selected organic solvent

-

Airtight, temperature-controlled shaker or incubator

-

Glass vials with screw caps

-

Analytical balance

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial.

-

Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After agitation, allow the vial to stand undisturbed at the same temperature until any undissolved this compound has settled.

-

Carefully extract a known volume of the clear, saturated supernatant using a pipette.

-

Transfer the supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

-

Once the solvent is completely removed, weigh the evaporating dish with the remaining this compound.

-

Calculate the solubility in g/100 mL or other appropriate units.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.

References

- 1. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]

- 2. This compound | 765-14-0 [chemicalbook.com]

- 3. This compound-Chemgreen Chemical [cnchemgreen.com]

- 4. Lauryl vinyl ether | C14H28O | CID 69826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 765-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - Protheragen [protheragen.ai]

- 7. sfdchem.com [sfdchem.com]

- 8. decyl vinyl ether, 765-05-9 [thegoodscentscompany.com]

- 9. filab.fr [filab.fr]

- 10. laboratuar.com [laboratuar.com]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

An In-depth Technical Guide to the Safe Handling of Dodecyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for dodecyl vinyl ether (CAS No. 765-14-0). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards. This document is intended to supplement, not replace, formal safety training and institutional protocols.

Chemical and Physical Properties

This compound, also known as lauryl vinyl ether, is a colorless to pale yellow liquid.[1] It is primarily used in the synthesis of specialty polymers and copolymers, contributing to flexibility, hydrophobicity, and chemical resistance in various applications such as coatings, adhesives, and sealants.[1][2]

| Property | Value | Reference |

| Molecular Formula | C14H28O | [3] |

| Molecular Weight | 212.37 g/mol | [3] |

| Boiling Point | 117-120 °C (lit.) | [3][4] |

| Density | 0.817 g/mL at 25 °C (lit.) | [3][4] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.4382 (lit.) | [3] |

| Vapor Pressure | 0.252 Pa at 20°C | [3] |

| Solubility | Insoluble in water, soluble in many organic solvents. | [1] |

| LogP | 6.5 at 23°C | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[4] |

| Hazardous to the aquatic environment, long-term (Chronic) | 3 / 4 | H412: Harmful to aquatic life with long lasting effects.[4] H413: May cause long lasting harmful effects to aquatic life.[5] |

GHS Label Elements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement | Reference |

| P264 | Wash skin thoroughly after handling. | [4] |

| P273 | Avoid release to the environment. | [4][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [4] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4][5] |

Toxicological Information

| Endpoint | Species | Route | Value | Guideline | Reference |

| Acute Toxicity | Rat (female) | Oral | LD50 > 2,000 mg/kg | OECD Test Guideline 423 | |

| Skin Corrosion/Irritation | Reconstructed human epidermis (RhE) | --- | --- | --- | |

| Serious Eye Damage/Eye Irritation | Bovine cornea | --- | Causes serious eye irritation. | --- | |

| Respiratory or Skin Sensitization | --- | --- | --- | OECD Test Guideline 429 | |

| Germ Cell Mutagenicity | --- | Ames test | --- | --- |

Handling Precautions and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary precautions and a general experimental workflow.

A risk assessment should be conducted before any experiment. The following diagram illustrates the hierarchy of controls for safe handling.

Caption: Hierarchy of controls for handling this compound.

The following diagram outlines a generalized workflow for a laboratory procedure involving this compound, emphasizing safety at each step.

Caption: A generalized experimental workflow emphasizing safety.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [4][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician if irritation persists. | [4][6] |

| Eye Contact | Rinse cautiously with water for several minutes (at least 15 minutes). Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. | [4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [4] |

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Personal Precautions: Do not breathe vapors or aerosols. Avoid contact with the substance. Evacuate personnel to safe areas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Containment and Cleanup: Cover drains. Absorb with liquid-absorbent material (e.g., Chemizorb®, sand, or vermiculite). Collect the spilled material in suitable, closed containers for disposal.[4]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4] The storage class is 10: Combustible liquids.[5]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4] Do not dispose of it with household waste. Avoid release to the environment.[4]

This guide is intended for informational purposes only and should not be considered a substitute for professional safety advice and training. Always consult the most recent Safety Data Sheet from your supplier before handling any chemical.

References

- 1. This compound | CAS 765-14-0 | Connect Chemicals [connectchemicals.com]

- 2. Poly (this compound) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]

- 3. This compound | 765-14-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. ドデシルビニルエーテル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Reactivity of the vinyl group in Dodecyl vinyl ether

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in Dodecyl Vinyl Ether

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the vinyl group in this compound (DDVE). This compound is a versatile monomer characterized by a C12 alkyl chain (dodecyl group) attached to a vinyl ether moiety. This structure imparts both hydrophobicity and a site of high reactivity, making it a valuable building block in polymer science and organic synthesis. The electron-donating nature of the ether oxygen atom polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to electrophilic attack. This electronic feature governs the principal reactions of DDVE, including cationic polymerization, hydrolysis, and various addition reactions.

The most significant reaction of this compound is its polymerization via a cationic mechanism. The electron-rich double bond is readily attacked by electrophiles, initiating a chain-growth process that can be controlled to produce polymers with specific molecular weights and low dispersity. This process, known as living cationic polymerization, is crucial for creating well-defined polymers and block copolymers.[1]

The resulting polymer, Poly(this compound) (PDVE), is a flexible, hydrophobic material used in coatings, adhesives, lubricants, and for the surface modification of biomedical devices.[2]

Mechanism of

Cationic polymerization proceeds in three main stages: initiation, propagation, and termination. In living polymerization systems, termination and chain-transfer reactions are minimized, allowing for controlled polymer growth.[1]

-

Initiation: The process begins when an initiator (e.g., a protonic acid or a Lewis acid in combination with a proton source) adds to the vinyl group. The electrophile attacks the β-carbon, forming a stable oxocarbenium ion.

-

Propagation: The carbocationic active center then reacts with subsequent DDVE monomers, extending the polymer chain.

-

Termination/Chain Transfer: The reaction can be terminated by reaction with a nucleophile or through chain transfer, where the active site is transferred to another molecule (monomer, solvent, or counter-ion).[3] In controlled systems, these events are suppressed.

References

- 1. Living cationic polymerization - Wikipedia [en.wikipedia.org]

- 2. Poly (this compound) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]

- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of Dodecyl Vinyl Ether and its Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of dodecyl vinyl ether and, more pertinently, its corresponding polymer, poly(this compound). Due to the limited availability of specific TGA data for this compound monomer and its homopolymer in publicly accessible literature, this guide leverages data from closely related long-chain poly(alkyl vinyl ether)s to provide a robust and informative resource. The principles, experimental protocols, and expected thermal stability are discussed to aid researchers in understanding the thermal properties of this class of materials.

Introduction to Thermogravimetric Analysis in Polymer Characterization

Thermogravimetric analysis is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymers, TGA provides critical information about their thermal stability, decomposition kinetics, and composition. The resulting data can be used to determine the onset of degradation, the temperature of maximum decomposition rate, the percentage of mass loss at various temperatures, and the amount of residual char. This information is invaluable for assessing the suitability of polymers in applications where they may be exposed to elevated temperatures, such as in drug delivery systems, medical devices, and advanced materials manufacturing.

The thermal stability of poly(alkyl vinyl ether)s is influenced by the length of the alkyl side chain. Generally, longer alkyl side chains can lead to variations in thermal stability due to differences in intermolecular forces and the mechanism of thermal decomposition. This guide will explore these aspects in the context of poly(this compound) and its analogues.

Experimental Protocols for Thermogravimetric Analysis of Poly(alkyl vinyl ether)s

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable TGA data. The following protocol is based on established methodologies for the TGA of poly(vinyl ether)s.

Instrumentation:

A standard thermogravimetric analyzer equipped with a high-precision microbalance, a programmable furnace, and a gas-flow control system is required.

Sample Preparation:

-

Ensure the polymer sample is dry and free of residual solvents or monomers. This can be achieved by drying the sample under vacuum at a temperature below its glass transition temperature for a sufficient period.

-

A small sample size, typically in the range of 5-10 mg, is recommended to ensure uniform heating and minimize temperature gradients within the sample.

-

The sample should be placed in an inert crucible, such as alumina (B75360) or platinum.

TGA Instrument Parameters:

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25 °C)

-

Final Temperature: 600-800 °C (sufficient to ensure complete decomposition)

-

Heating Rate: A heating rate of 10 °C/min is commonly used for standard analysis. Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

-

Atmosphere:

-

Purge Gas: High-purity nitrogen is typically used to provide an inert atmosphere and prevent oxidative degradation.

-

Flow Rate: A constant flow rate, for example, 50-100 mL/min, should be maintained throughout the experiment to ensure a consistent environment and efficient removal of volatile decomposition products.

-

-

Data Acquisition:

-

Mass and temperature data should be recorded continuously throughout the experiment.

-

The derivative of the mass loss with respect to temperature (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.

-

Quantitative Data Presentation

Due to the absence of specific TGA data for poly(this compound), this section presents data for structurally similar long-chain poly(alkyl vinyl ether)s to provide a comparative understanding of their thermal stability. The initial decomposition temperature is often reported as the temperature at which 5% weight loss (T5wt%) occurs.

| Polymer | Alkyl Chain Length | Initial Decomposition Temperature (T5wt%) (°C) | Reference |

| Poly(mono ethylene (B1197577) glycol n-tetradecyl ether vinyl ether) | C14 | 264 - 287 | [1] |

| Poly(hexadecyl vinyl ether) | C16 | 283 | [2] |

| Poly(octadecyl vinyl ether) | C18 | > 300 | [2] |

Note: The range in the initial decomposition temperature for the C14 analogue reflects variations with molecular weight.[1]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for conducting a thermogravimetric analysis of a polymer sample.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Discussion and Interpretation

The thermal stability of poly(alkyl vinyl ether)s is primarily dictated by the C-O and C-C bonds in the polymer backbone. The data presented for the C14, C16, and C18 analogues suggest that the thermal stability of long-chain poly(alkyl vinyl ether)s is significant, with decomposition initiating at temperatures well above 250 °C.

Based on the trend observed in the provided data, it can be inferred that poly(this compound) would exhibit an initial decomposition temperature in a similar range, likely between 250 °C and 300 °C under an inert atmosphere. The primary decomposition step is expected to involve the scission of the ether linkage and the subsequent degradation of the polymer backbone.

The length of the alkyl side chain can influence the thermal stability, although the trend is not always linear and can be affected by factors such as crystallinity and intermolecular interactions. For long-chain poly(alkyl vinyl ether)s, the initial mass loss may also be associated with the volatilization of the long alkyl chains before the main chain scission occurs.

The DTG curve is particularly useful for elucidating the decomposition mechanism. A single, sharp peak in the DTG curve would suggest a one-step decomposition process, while multiple or broad peaks would indicate a more complex, multi-step degradation.

Conclusion

This technical guide has provided a comprehensive overview of the thermogravimetric analysis of poly(this compound) and its long-chain analogues. While specific quantitative data for the dodecyl derivative remains elusive in the literature, the provided experimental protocols and comparative data for similar polymers offer a solid foundation for researchers and scientists. The TGA workflow and the discussion on the interpretation of results will aid in the design of experiments and the analysis of the thermal properties of this important class of polymers. Further research focusing on the direct TGA of poly(this compound) is warranted to provide more precise data for this specific material.

References

In-Depth Technical Guide: Differential Scanning Calorimetry (DSC) of Dodecyl Vinyl Ether Polymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Differential Scanning Calorimetry (DSC) for the thermal analysis of poly(dodecyl vinyl ether) (PDVE). DSC is a critical technique for characterizing the thermal properties of polymers, which in turn dictates their processing conditions and end-use performance. This document outlines the fundamental principles of DSC, details experimental protocols, presents available thermal data for PDVE, and discusses the interpretation of DSC thermograms for this class of polymer.

Introduction to DSC for Polymer Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time.[1] As a polymer sample is subjected to a controlled temperature program (heating or cooling), it undergoes various physical transitions, such as the glass transition, crystallization, and melting. These transitions are accompanied by changes in heat capacity or enthalpy, which are detected by the DSC instrument.[2]

The resulting DSC thermogram provides a wealth of information about the polymer's thermal properties, including:

-

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer or the amorphous regions of a semi-crystalline polymer transition from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat flow signal.

-

Crystallization Temperature (Tc): The temperature at which a polymer's molecular chains organize into ordered crystalline structures upon cooling from the melt. This is an exothermic process, observed as a peak on the DSC curve.

-

Melting Temperature (Tm): The temperature at which a crystalline polymer transitions to a disordered, molten state. This is an endothermic process, seen as a peak on the DSC thermogram.

-

Enthalpy of Fusion (ΔHm) and Crystallization (ΔHc): The amount of heat absorbed during melting and released during crystallization, respectively. These values are proportional to the degree of crystallinity in the polymer.

For poly(alkyl vinyl ether)s, the length of the alkyl side chain significantly influences these thermal properties. Longer side chains, such as the dodecyl group in PDVE, can lead to side-chain crystallization, where the side chains, rather than the polymer backbone, form crystalline structures.[3]

Experimental Protocol for DSC Analysis of Poly(this compound)

While specific experimental conditions can vary depending on the instrument and the specific properties being investigated, the following protocol provides a general framework for the DSC analysis of PDVE. This protocol is based on common practices for analyzing semi-crystalline polymers.

2.1. Sample Preparation

-

Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatiles during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

2.2. DSC Instrument Parameters

-

Purge Gas: Use an inert gas, such as nitrogen, with a flow rate of 20-50 mL/min to create a stable and inert atmosphere in the DSC cell.

-

Temperature Program: A "heat-cool-heat" cycle is typically employed to erase the previous thermal history of the sample and observe its intrinsic thermal behavior.

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -100 °C) to a temperature well above its expected melting point (e.g., 100 °C) at a constant heating rate (e.g., 10 °C/min). This scan provides information about the initial state of the material.

-

Cooling Scan: Cool the sample from the molten state back to the starting temperature at a controlled cooling rate (e.g., 10 °C/min). This allows for the observation of crystallization from the melt.

-

Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This scan reveals the thermal properties of the material after a controlled thermal history and is often used for reporting Tg and Tm.

-

2.3. Data Analysis

The resulting heat flow versus temperature data is analyzed to determine the key thermal transitions. The glass transition temperature (Tg) is typically taken as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) and crystallization temperature (Tc) are determined from the peak maximum of the endothermic and exothermic events, respectively. The enthalpy of fusion (ΔHm) is calculated by integrating the area under the melting peak.

Thermal Properties of Poly(this compound)

The available quantitative data on the thermal properties of poly(this compound) is limited. The most frequently cited value is its glass transition temperature. The presence of a long dodecyl side chain suggests the potential for side-chain crystallization, which would result in a melting transition.

| Thermal Property | Symbol | Value (°C) | Notes |

| Glass Transition Temperature | Tg | -62 | This value is for the amorphous phase of the polymer. |

| Melting Temperature | Tm | Not consistently reported | Expected due to side-chain crystallization of the dodecyl groups. |

| Enthalpy of Fusion | ΔHm | Not reported | Dependent on the degree of side-chain crystallinity. |

Visualization of DSC Workflow and Data Interpretation

4.1. Conceptual Workflow of a DSC Experiment

The following diagram illustrates the typical workflow for a DSC experiment designed to characterize a semi-crystalline polymer like poly(this compound).

Caption: Conceptual workflow of a DSC experiment.

4.2. Interpreting a Hypothetical DSC Thermogram of PDVE

This diagram illustrates the key features that would be expected in a second heating scan of a semi-crystalline poly(this compound) sample.

References

A Guide to High-Purity Dodecyl Vinyl Ether for Research and Development

An In-depth Technical Resource for Scientists and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Dodecyl vinyl ether (DVE), a critical building block in various research, development, and manufacturing applications, particularly within the pharmaceutical and materials science sectors. This document outlines commercial sources, purity specifications, potential impurities, and recommended analytical methods for quality control, as well as best practices for handling and storage to maintain its integrity.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a range of chemical suppliers. While purity levels are generally high, they can vary between suppliers and even between batches. For applications in drug development and polymer synthesis, where monomer purity is paramount to ensure predictable reaction kinetics and final product quality, a thorough evaluation of supplier specifications is essential. Below is a summary of publicly available information from several commercial suppliers. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Sigma-Aldrich | ≥98% | 765-14-0 | C₁₄H₂₈O[1] | 212.37[1] | 117-120[1] | 0.817[1] | 1.4382[1] |

| ChemicalBook | ≥98.0% (from various listed suppliers)[2] | 765-14-0[2] | C₁₄H₂₈O[2] | 212.37[2] | 117-120[2] | 0.817[2] | 1.4382[2] |

| Chemgreen Chemical | Not specified | 765-14-0[3] | C₁₄H₂₈O[3] | 212.37[3] | 117-120[3] | 0.817[3] | Not specified |

| Protheragen | Not specified | 765-14-0[4] | Not specified | Not specified | Not specified | Not specified | Not specified |

Synthesis, Potential Impurities, and Quality Control

The quality of high-purity this compound is intrinsically linked to its synthesis and purification processes. Understanding the potential impurities that can arise from these processes is crucial for researchers to anticipate and mitigate any adverse effects on their experiments.

Common Synthesis Route and Potential Impurities

A prevalent method for the synthesis of vinyl ethers is the vinylation of the corresponding alcohol. In the case of this compound, this involves the reaction of dodecanol (B89629) with acetylene (B1199291) or a vinyl-donating reagent. From this process, several impurities can be present in the final product:

-

Unreacted Dodecanol: Incomplete reaction can lead to the presence of the starting alcohol in the final product.

-

Acetaldehyde (B116499) didodecyl acetal: This is a common byproduct formed from the reaction of acetaldehyde (which can be generated from the vinyl ether) with dodecanol.

-

Polymers: Spontaneous polymerization of the vinyl ether monomer can occur, especially in the presence of acidic catalysts or upon exposure to heat and light.

-

Water: Residual moisture from the reaction or purification steps.

-

Other Synthesis-Related Impurities: Depending on the specific synthetic route and catalysts used, other minor impurities may be present.

Analytical Methods for Quality Control

To ensure the purity of this compound, a combination of analytical techniques should be employed. While suppliers will provide a certificate of analysis, independent verification is often recommended for sensitive applications.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation:

-

Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as hexane (B92381) or dichloromethane.

-

Ensure the solvent does not contain impurities that co-elute with the analyte or potential impurities.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this compound from potential impurities like dodecanol. A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on concentration)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-400.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Identify and quantify impurity peaks by comparing their mass spectra to libraries (e.g., NIST) and by using calibration standards if available. The area percentage of each peak can be used for a semi-quantitative estimation of purity.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the this compound and for detecting and quantifying impurities, particularly those that are structurally related to the main component.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a high-boiling point, non-reactive compound with a simple spectrum) for quantitative analysis (qNMR).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of impurity signals.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C spectra. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) between scans for the ¹H spectrum.

-

-

Data Analysis:

-

Structure Confirmation: Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule. Key ¹H NMR signals include those for the vinyl protons (typically in the range of 4.0-6.5 ppm) and the dodecyl chain protons.

-

Impurity Detection: Look for unexpected signals in the spectra. For example, the presence of unreacted dodecanol would be indicated by a characteristic -OH proton signal and different chemical shifts for the protons on the carbon adjacent to the oxygen.

-

Quantification: Integrate the signals corresponding to the this compound and the internal standard (or a well-resolved impurity peak) to determine their relative molar concentrations.

-

Workflow for Supplier Selection

For researchers and drug development professionals, selecting a suitable supplier of high-purity this compound is a critical step that can impact experimental outcomes and project timelines. The following workflow provides a logical approach to this process.

Handling and Storage of High-Purity this compound

To maintain the high purity of this compound and ensure laboratory safety, proper handling and storage procedures are essential. Vinyl ethers are reactive monomers that can polymerize, and they may also be flammable.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5] An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and moisture contamination.

-